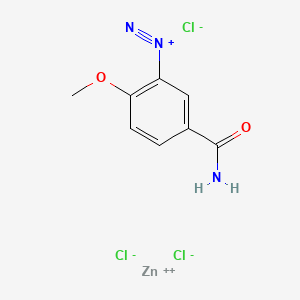
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) is a diazonium compound with a complex structure that includes a benzenediazonium core substituted with an aminocarbonyl group at the 5-position and a methoxy group at the 2-position. The compound is further stabilized by the presence of a trichlorozincate anion. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.
Preparation Methods
The synthesis of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) typically involves the diazotization of an aromatic amine. The process begins with the treatment of the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction conditions must be carefully controlled to maintain a low temperature, usually around 0-5°C, to prevent the decomposition of the diazonium salt. The resulting diazonium salt is then reacted with zinc chloride to form the trichlorozincate complex .
Chemical Reactions Analysis
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction, where copper(I) salts are used to introduce halides, cyanides, or other groups.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, copper(I) cyanide, and various phenols and aromatic amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions, depending on the nucleophiles and reaction conditions present. The molecular targets and pathways involved are primarily related to the reactivity of the diazonium group, which can form covalent bonds with nucleophilic sites on other molecules .
Comparison with Similar Compounds
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) can be compared with other diazonium compounds such as:
Benzenediazonium chloride: A simpler diazonium compound used in similar substitution and coupling reactions.
4-(Dimethylamino)benzenediazonium trichlorozincate: Another diazonium compound with a dimethylamino group, used in dye synthesis and other applications.
Benzenediazonium tetrafluoroborate: Known for its stability and use in fluorination reactions.
The uniqueness of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in its reactions.
Properties
CAS No. |
68540-96-5 |
|---|---|
Molecular Formula |
C8H8Cl3N3O2Zn |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
zinc;5-carbamoyl-2-methoxybenzenediazonium;trichloride |
InChI |
InChI=1S/C8H7N3O2.3ClH.Zn/c1-13-7-3-2-5(8(9)12)4-6(7)11-10;;;;/h2-4H,1H3,(H-,9,12);3*1H;/q;;;;+2/p-2 |
InChI Key |
KQYNZGGMBPIQGA-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
Related CAS |
68540-96-5 72139-05-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















